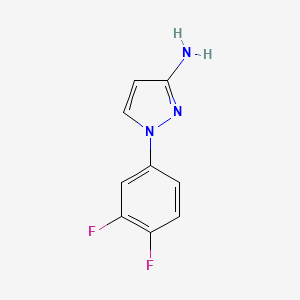![molecular formula C11H11NO3S B8485799 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8485799.png)
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of succinimides It is characterized by the presence of a succinimide ring substituted with a p-methoxyphenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione can be synthesized through the thiocyanatothiolation of alkynes and alkenes using ammonium thiocyanate and N-thiosuccinimides as reagents. This method is metal-free and offers good chemical yields for a wide range of substrates under mild conditions . The reaction typically involves the use of dichloromethane (DCM) as a solvent and is carried out at 60°C under air .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The p-methoxyphenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the chemical reactions it undergoes and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione include other succinimide derivatives such as:
- N-Phenylthio Succinimide
- N-Methylthio Succinimide
- N-Chlorosuccinimide
- N-Bromosuccinimide
Uniqueness
This compound is unique due to the presence of the p-methoxyphenylthio group, which imparts distinct chemical properties and reactivity compared to other succinimide derivatives. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3S/c1-15-8-2-4-9(5-3-8)16-12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
WPJSKLDXYNBSIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SN2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8485762.png)


![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)
![(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B8485789.png)



![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)

![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)
